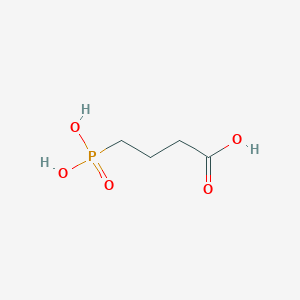
8-methyl-3,4-dihydro-1H-naphthalen-2-one
Übersicht
Beschreibung
8-Methyl-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C11H12O. It is a derivative of naphthalene, characterized by a methyl group at the 8th position and a ketone group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3,4-dihydro-1H-naphthalen-2-one typically involves the cyclization of appropriate precursors. One common method involves the use of 2-methoxybenzonitrile as a starting material. The process includes hydrolysis and reduction reactions under mild conditions, which are advantageous for industrial production due to their short reaction times and high yields .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to maximize yield and minimize costs. Techniques such as the use of magnetic nanometer particle-loaded Lewis acids have been employed to facilitate the separation and recovery of catalysts, thereby reducing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to 8-methyl-3,4-dihydro-1H-naphthalen-2-carboxylic acid.
Reduction: The reduction of the ketone group yields 8-methyl-3,4-dihydro-1H-naphthalen-2-ol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
8-Methyl-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound serves as a biochemical reagent in various biological studies.
Medicine: It is investigated for its potential pharmacological properties.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-methyl-3,4-dihydro-1H-naphthalen-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Tetralone (3,4-dihydro-1H-naphthalen-1-one): Similar structure but with the ketone group at the 1st position.
1-Tetralone (1,2,3,4-tetrahydronaphthalen-1-one): Another isomer with the ketone group at the 1st position.
1-Oxotetralin (1-oxo-1,2,3,4-tetrahydronaphthalene): A related compound with a similar bicyclic structure.
Uniqueness
8-Methyl-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other tetralone derivatives and can affect its behavior in various chemical and biological contexts .
Eigenschaften
IUPAC Name |
8-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZGDROMFGJFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)CCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393814 | |
| Record name | 8-methyl-3,4-dihydro-1H-naphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31701-18-5 | |
| Record name | 8-methyl-3,4-dihydro-1H-naphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)



![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)







